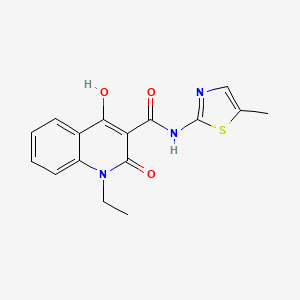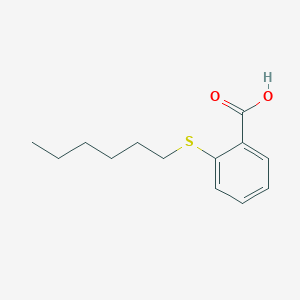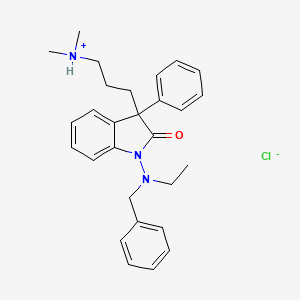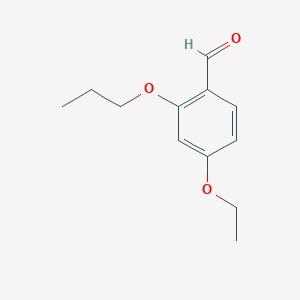![molecular formula C19H23N3O2 B11998311 2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with the molecular formula C15H15NO2 This compound is known for its unique structure, which includes a methoxy group, a piperazine ring, and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method involves the reaction of o-vanillin with 4-methylphenylamine in the presence of a suitable solvent such as methanol. The reaction is usually carried out at room temperature, resulting in the formation of the desired imine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol has been explored for various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on various biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with estrogen receptors, potentially modulating their activity . This interaction can lead to various biological effects, including the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound shares a similar structure but lacks the piperazine ring.
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol is unique due to the presence of the piperazine ring, which can confer different biological activities and chemical reactivity compared to its analogs. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-methoxy-6-[(E)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-3-5-18(24-2)19(16)23/h3-9,14,23H,10-13H2,1-2H3/b20-14+ |
Clave InChI |
WYAHWUYVYKTXKZ-XSFVSMFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)






![N'-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11998292.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)


![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)

